N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety linked to a tetrahydroimidazoquinazolinone structure, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Intermediate: The benzodioxole moiety can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Synthesis of the Tetrahydroimidazoquinazolinone Core: This core structure is often prepared by cyclization reactions involving appropriate amines and carbonyl compounds.
Coupling Reaction: The final step involves coupling the benzodioxole intermediate with the tetrahydroimidazoquinazolinone core using reagents such as acyl chlorides or anhydrides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide may exhibit interesting pharmacological properties, such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities. Its ability to interact with specific biological targets could lead to the development of new treatments.
Industry
Industrially, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For example, it might inhibit a particular enzyme by binding to its active site, thereby blocking its activity and affecting downstream processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1,3-benzodioxol-5-amine
- 2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide
Uniqueness
Compared to similar compounds, N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide stands out due to its combined structural features, which may confer unique biological activities and chemical reactivity. Its dual presence of benzodioxole and tetrahydroimidazoquinazolinone moieties allows for diverse interactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
CAS No. |
958562-55-5 |
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Molecular Formula |
C20H16N4O4S |
Molecular Weight |
408.43 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |
InChI |
InChI=1S/C20H16N4O4S/c25-17(21-9-11-5-6-15-16(7-11)28-10-27-15)8-14-19(26)24-18(22-14)12-3-1-2-4-13(12)23-20(24)29/h1-7,14,22H,8-10H2,(H,21,25) |
InChI Key |
ZNLHWQWIPZDJON-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |
solubility |
not available |
Origin of Product |
United States |
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